2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
Description
2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a synthetic sulfonate ester featuring a benzo[3,4-b]furan core substituted with a conjugated α,β-unsaturated ketone ((2E)-3-phenylprop-2-enylidene) and a benzenesulfonate group. The compound’s synthesis likely involves Knoevenagel condensation, a method used for similar α,β-unsaturated carbonyl derivatives .
Properties
Molecular Formula |
C23H16O5S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] benzenesulfonate |
InChI |
InChI=1S/C23H16O5S/c24-23-20-15-14-18(28-29(25,26)19-11-5-2-6-12-19)16-22(20)27-21(23)13-7-10-17-8-3-1-4-9-17/h1-16H/b10-7+,21-13- |
InChI Key |
OEBWRFWAGMOXKK-VIBAAIGISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves multiple steps. One common method includes the condensation of (E)-3-(furan-2-yl)acrylohydrazide with benzaldehyde derivatives . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
Key structural analogs include:
- Compound 6 : The 3-pyridylmethylene substituent adds a heteroaromatic ring, improving solubility in polar solvents. The 4-chloro group on the benzenesulfonate increases electron-withdrawing effects, possibly stabilizing the sulfonate ester .
Physicochemical Properties
- Solubility : Compound 6’s pyridyl and chloro groups improve aqueous solubility relative to the target compound’s purely aromatic substituents.
- Stability : The electron-withdrawing chloro group in Compound 6 may stabilize the sulfonate ester against hydrolysis compared to the unmodified target .
Research Findings and Implications
- Compound 6 has been validated in preclinical studies for loxoscelism treatment, with IC₅₀ values in the micromolar range . The target compound’s bioactivity remains unexplored but warrants investigation given its structural similarities.
- Crystallographic Insights : Tools like SHELXL and ORTEP-3 (used in small-molecule crystallography ) could elucidate hydrogen-bonding patterns (e.g., sulfonate-oxygen interactions) and crystal packing, which influence solubility and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
